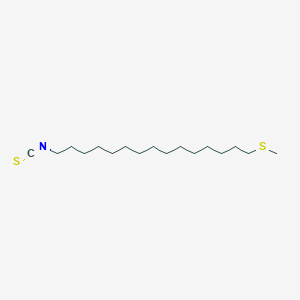

1-Isothiocyanato-15-(methylsulfanyl)pentadecane

Beschreibung

1-Isothiocyanato-15-(methylsulfanyl)pentadecane is an organic compound belonging to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is notable for its unique structure, which includes a long carbon chain with an isothiocyanate group at one end and a methylsulfanyl group at the other. This structure imparts distinct chemical and biological properties to the compound.

Eigenschaften

CAS-Nummer |

120271-23-0 |

|---|---|

Molekularformel |

C17H33NS2 |

Molekulargewicht |

315.6 g/mol |

IUPAC-Name |

1-isothiocyanato-15-methylsulfanylpentadecane |

InChI |

InChI=1S/C17H33NS2/c1-20-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-18-17-19/h2-16H2,1H3 |

InChI-Schlüssel |

PYSSXKUUGTYCTF-UHFFFAOYSA-N |

Kanonische SMILES |

CSCCCCCCCCCCCCCCCN=C=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-15-(methylsulfanyl)pentadecane can be synthesized through several methods. One common approach involves the reaction of amines with thiophosgene or its derivatives. This method, while effective, involves the use of highly toxic reagents. An alternative, more sustainable method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU. This reaction can be carried out under moderate heating (40°C) and uses benign solvents like Cyrene™ or γ-butyrolactone .

Industrial Production Methods: Industrial production of isothiocyanates often involves the use of carbon disulfide and amines under basic conditions to form dithiocarbamate salts, which are then desulfurized to yield the desired isothiocyanate . This method, while efficient, also involves handling volatile and toxic reagents.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isothiocyanato-15-(methylsulfanyl)pentadecane undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the -N=C=S group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.

Major Products:

Oxidation: Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.

Substitution: Nucleophilic substitution reactions yield thioureas, carbamates, and other derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Isothiocyanato-15-(methylsulfanyl)pentadecane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in the preparation of various derivatives.

Industry: The compound is used in the development of fungicides and other agrochemicals.

Wirkmechanismus

The biological activity of 1-Isothiocyanato-15-(methylsulfanyl)pentadecane is primarily due to its ability to interact with sulfur-centered nucleophiles, such as protein cysteine residues. This interaction can lead to the modulation of various cellular pathways:

Induction of Cytoprotective Proteins: Through the Keap1/Nrf2/ARE pathway, the compound induces the expression of proteins that protect cells from oxidative stress.

Inhibition of Proinflammatory Responses: The compound can inhibit the NFκB pathway, reducing inflammation.

Induction of Apoptosis: It can induce cell cycle arrest and apoptosis in cancer cells, contributing to its antineoplastic effects.

Vergleich Mit ähnlichen Verbindungen

1-Isothiocyanato-15-(methylsulfanyl)pentadecane can be compared with other isothiocyanates, such as:

- Phenethyl isothiocyanate

- Sulforaphane

- Allyl isothiocyanate

Uniqueness:

- Long Carbon Chain: The long carbon chain of 1-Isothiocyanato-15-(methylsulfanyl)pentadecane distinguishes it from other isothiocyanates, potentially affecting its solubility and reactivity.

- Methylsulfanyl Group: The presence of the methylsulfanyl group adds unique chemical properties, such as the ability to undergo oxidation to form sulfoxides or sulfones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.